Structural Differentiation via 2-Ethyl Substitution: Physicochemical Property Comparison
The target compound is distinguished by its 2-ethyl substituent, which is absent in the simpler analog 1-(3-methyl-1-oxo-2-butenyl)piperidine. This substitution increases the calculated lipophilicity to an XLogP3 of 3 , compared to a predicted XLogP3 of approximately 1.8–2.2 for the unsubstituted analog (estimated by ChemAxon fragment methods). This difference of ~0.8–1.2 log units indicates significantly higher hydrophobicity, which can influence solubility, membrane permeability, and partitioning behavior in biphasic reaction systems .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3 |
| Comparator Or Baseline | 1-(3-methyl-1-oxo-2-butenyl)piperidine (estimated XLogP3 ≈ 1.8–2.2) |
| Quantified Difference | Δ XLogP3 ≈ +0.8 to +1.2 |
| Conditions | Calculated using fragment-based methods (XLogP3); experimental log P not available for the comparator |
Why This Matters
Higher lipophilicity directly impacts compound partitioning in synthetic workflows and final application performance, making the 2-ethyl derivative a distinct choice for non-polar environments.
